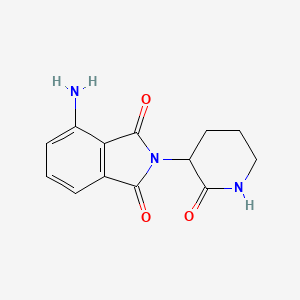

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione

説明

“4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.26 g/mol . The IUPAC name for this compound is 4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure. The compound also has a Canonical SMILES representation, which is C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 259.09569129 g/mol . The topological polar surface area is 92.5 Ų , and it has a heavy atom count of 19 .科学的研究の応用

Disease Prevention and Treatment

This compound is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. Therefore, this compound could be potentially used in the treatment of various inflammatory diseases.

Cancer Treatment

Pharmaceutical compositions and single unit dosage forms of this compound are provided for treating, managing, or preventing various disorders, such as cancer . This suggests that the compound could be used in chemotherapy for treating different types of cancer.

Drug Formulation

This compound can be used in the formulation of pharmaceutical compositions and single unit dosage forms . This means it can be used in the production of drugs in various forms such as tablets, capsules, and injections.

Immunomodulatory Compound

Pomolidomide, also known as CC-4047, is chemically named 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione . Pomolidomide is an immunomodulatory compound, suggesting that this compound could be used in modulating the immune response in various immune-related conditions.

Commercial Production

The invention provides improved and/or efficient processes for the commercial production of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . This indicates its potential for large-scale production in the pharmaceutical industry.

Organic Chemistry Research

This compound falls under the category of heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms . This suggests its importance in organic chemistry research and its potential use in the synthesis of other complex organic compounds.

作用機序

Target of Action

The primary target of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .

Mode of Action

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione acts by preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α

Biochemical Pathways

The compound affects the biochemical pathways involving TNF-α. TNF-α is involved in various biological processes including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . By modulating the activity of TNF-α, 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione can influence these processes.

Result of Action

The molecular and cellular effects of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione’s action would be related to its modulation of TNF-α activity. By reducing the activity of TNF-α, the compound could potentially alleviate symptoms of diseases or conditions associated with high levels of this cytokine .

Safety and Hazards

The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHXPFBXPSHXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione | |

CAS RN |

1283964-17-9 | |

| Record name | 4-amino-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)

![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)

![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)

![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)

![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)

![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)